molecular formula C5H4FN3O2 B1611530 2-Fluoro-5-nitropyridin-4-amine CAS No. 60186-19-8

2-Fluoro-5-nitropyridin-4-amine

Cat. No. B1611530
CAS RN: 60186-19-8
M. Wt: 157.1 g/mol
InChI Key: FGPVZEUFTSCVGQ-UHFFFAOYSA-N
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Description

“2-Fluoro-5-nitropyridin-4-amine” is an organic compound that serves as an intermediate in organic synthesis and pharmaceutical production . It is mainly used in laboratory research and development processes and chemical production processes .

Scientific Research Applications

Synthesis and Catalysis

Research has demonstrated the utility of compounds related to 2-Fluoro-5-nitropyridin-4-amine in the synthesis of complex molecules. For instance, studies have explored the syntheses of various fluorinated pyridines, which are key intermediates in the preparation of pharmaceuticals and agrochemicals. One approach involved the reaction of chloro- and amino-fluoropyridines, demonstrating the versatility of fluoropyridines in organic synthesis (Hand & Baker, 1989). Additionally, the development of graphene-based catalysts for the reduction of nitro compounds to amines highlights the significance of nitropyridines in catalytic transformations, contributing to environmentally friendly chemical processes (Nasrollahzadeh et al., 2020).

Development of Novel Compounds

The research has also focused on the creation of new materials and chemical probes. For example, the synthesis of novel difluoroboryl imidate structures from nitropyridine intermediates showcases the exploration of new chemical entities with potential applications in materials science and chemistry (Hand & Baker, 1989). Furthermore, the development of aminoethylpyridine-based fluorescent probes for the detection of metal ions in aqueous media and biological systems underlines the role of nitropyridines in the field of analytical and bioanalytical chemistry (Singh et al., 2020).

Analytical Chemistry Applications

Nitropyridines have been used as key components in the synthesis of fluorescent probes for bioimaging and the detection of biologically relevant species. The research into fluorescent BODIPY-based probes for metal ions illustrates the application of nitropyridine derivatives in creating sensitive analytical tools for metal ion detection, with significant implications for environmental monitoring and biomedical research (Qin et al., 2016).

Safety And Hazards

The safety data sheet for 2-fluoro-5-nitropyridine suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-fluoro-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPVZEUFTSCVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483650
Record name 4-Amino-2-fluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-nitropyridin-4-amine

CAS RN

60186-19-8
Record name 4-Amino-2-fluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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